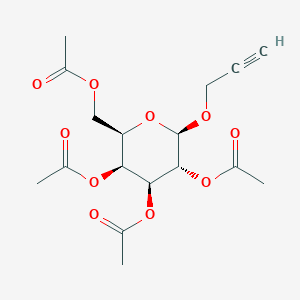

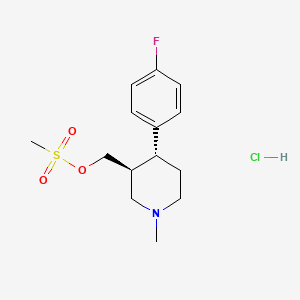

Propargyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,3,4,6-tétra-O-acétyl-β-D-galactopyranoside de propargyle est un composé chimique appartenant à la classe des sucres acétylés. Il s'agit d'un dérivé du β-D-galactopyranoside, où les groupes hydroxyles aux positions 2, 3, 4 et 6 sont acétylés et le groupe hydroxyle anomérique est substitué par un groupe propargyle. Ce composé présente un intérêt significatif en chimie des glucides et possède diverses applications en chimie organique synthétique et en recherche biologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,3,4,6-tétra-O-acétyl-β-D-galactopyranoside de propargyle implique généralement la réaction du 1,2,3,4,6-penta-O-acétyl-β-D-galactopyranose avec l'alcool propargylique en présence d'un catalyseur tel que l'éthérate de trifluorure de bore . La réaction est effectuée dans des conditions anhydres et la progression est surveillée à l'aide de la chromatographie sur couche mince (CCM). Le produit est ensuite purifié en utilisant des techniques standard telles que la chromatographie sur colonne.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le 2,3,4,6-tétra-O-acétyl-β-D-galactopyranoside de propargyle ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le 2,3,4,6-tétra-O-acétyl-β-D-galactopyranoside de propargyle subit diverses réactions chimiques, notamment :

Oxydation : Le groupe propargyle peut être oxydé pour former les composés carbonylés correspondants.

Réduction : Le groupe propargyle peut être réduit pour former des dérivés saturés.

Substitution : Les groupes acétyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium ou le tétroxyde d'osmium peuvent être utilisés.

Réduction : Des catalyseurs comme le palladium sur carbone (Pd/C) en présence d'hydrogène gazeux sont couramment utilisés.

Substitution : Des conditions acides ou basiques peuvent faciliter la substitution des groupes acétyle par d'autres groupes fonctionnels.

Principaux produits formés

Oxydation : Formation de dérivés carbonylés.

Réduction : Formation de dérivés saturés.

Substitution : Formation de divers dérivés de sucre fonctionnalisés.

Applications de recherche scientifique

Le 2,3,4,6-tétra-O-acétyl-β-D-galactopyranoside de propargyle est utilisé dans plusieurs applications de recherche scientifique :

Industrie : Il est utilisé dans la synthèse de produits chimiques et de matériaux de spécialité présentant des propriétés fonctionnelles spécifiques.

Mécanisme d'action

Le mécanisme d'action du 2,3,4,6-tétra-O-acétyl-β-D-galactopyranoside de propargyle implique son rôle d'analogue de substrat de sucre. Il participe aux réactions de glycosylation, où il mime les substrats de sucre naturels et interagit avec les glycosyltransférases et autres enzymes impliquées dans le métabolisme des glucides. Cette interaction peut moduler l'activité de ces enzymes et affecter divers processus biologiques, notamment la signalisation cellulaire et la réponse immunitaire.

Applications De Recherche Scientifique

Propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is used in several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex carbohydrate derivatives and glycoconjugates.

Biology: It is used to study glycosylation mechanisms and the role of carbohydrates in biological systems.

Industry: It is used in the synthesis of specialty chemicals and materials with specific functional properties.

Mécanisme D'action

The mechanism of action of propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside involves its role as a sugar substrate analog. It participates in glycosylation reactions, where it mimics natural sugar substrates and interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism. This interaction can modulate the activity of these enzymes and affect various biological processes, including cell signaling and immune response.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2,3,4,6-Tétra-O-acétyl-β-D-glucopyranoside de propargyle

- 2,3,4,6-Tétra-O-acétyl-β-D-mannopyranoside de propargyle

Unicité

Le 2,3,4,6-tétra-O-acétyl-β-D-galactopyranoside de propargyle est unique en raison de sa configuration spécifique et de ses groupes fonctionnels, qui confèrent une réactivité et une activité biologique distinctes. Comparé à ses analogues glucopyranoside et mannopyranoside, il peut présenter des schémas de glycosylation et des interactions avec les cibles biologiques différents .

Propriétés

Formule moléculaire |

C17H22O10 |

|---|---|

Poids moléculaire |

386.3 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14+,15+,16-,17-/m1/s1 |

Clé InChI |

HKGFUJKLPCRVFW-DRRXZNNHSA-N |

SMILES isomérique |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)

![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)

![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)

![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)